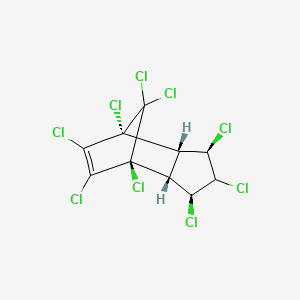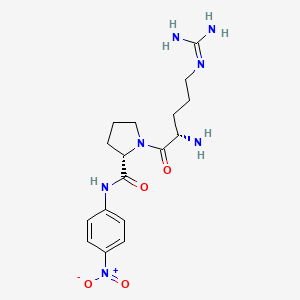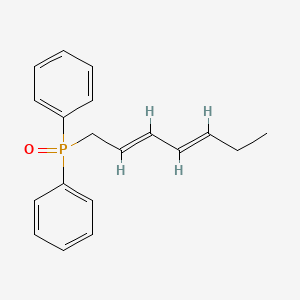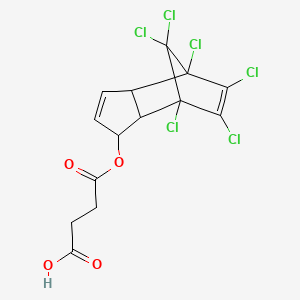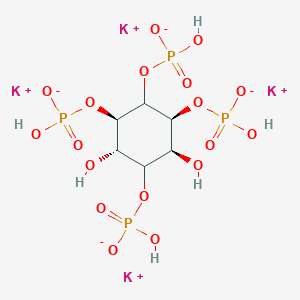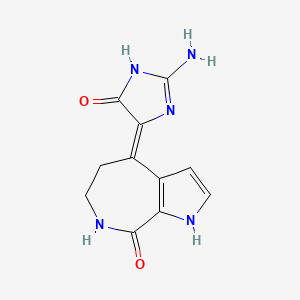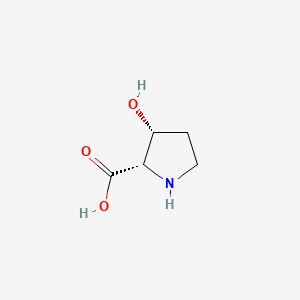
Acide (2S,3R)-3-hydroxypyrrolidine-2-carboxylique
Vue d'ensemble
Description
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, also known as L-Hydroxyproline, is an amino acid that plays a crucial role in the biosynthesis of collagen. Collagen is the most abundant protein in the human body and is responsible for the strength and elasticity of tissues such as skin, bones, and cartilage. The synthesis of L-Hydroxyproline is a complex process that involves several enzymes and pathways.
Applications De Recherche Scientifique
Synthèse Sélective de l'Acide Hydroxypipecolique
Le composé est utilisé dans la synthèse sélective de l'acide (2S,3R)-3-hydroxypipecolique, un composant de nombreuses molécules bioactives naturelles et synthétiques {svg_1}. Le processus implique des dioxygénases dépendantes du Fe (II)/acide α-cétoglutarique, qui peuvent catalyser l'hydroxylation de l'acide pipécolique {svg_2}.
Hydroxylation des Acides Aminés
Les dioxygénases dépendantes du Fe (II)/α-KG ont été appliquées pour catalyser l'hydroxylation des acides aminés {svg_3}. Le composé joue un rôle dans ce processus, contribuant au développement de nouvelles enzymes avec une activité et une sélectivité souhaitées {svg_4}.
Inhibiteur des Transporteurs d'Acides Aminés
Les dérivés d'hydroxy-L-proline, y compris la cis-3-hydroxy-L-proline, se sont avérés agir comme des inhibiteurs sélectifs à haute affinité des transporteurs d'acides aminés neutres de la famille SLC1 SLC1A4 et SLC1A5 {svg_5}. Ces transporteurs sont impliqués dans de nombreux processus pathophysiologiques tels que le cancer et les maladies neurologiques {svg_6}.
Métabolisme des Hydroxyprolines
Le composé est impliqué dans le métabolisme des hydroxyprolines, qui sont présentes dans certaines protéines, y compris le collagène, la paroi cellulaire végétale et plusieurs antibiotiques peptidiques {svg_7}. Le métabolisme de ces hydroxyprolines est facilité par une nouvelle cis-3-Hydroxy-L-Proline Déshydrogénase {svg_8}.
Applications Industrielles
La cis-3-hydroxy-L-proline est utile comme matière première pour les médicaments ou comme additif alimentaire {svg_9}. Elle a des applications industrielles en raison de son rôle dans la production de ces produits {svg_10}.
Facilitation du Biosystème Enzymatiques
Le composé facilite la dioxygénnase dépendante du Fe(II)/2-cétoglutarate, qui est impliquée dans les synthèses multi-enzymatiques d'hydroxyacides aminés {svg_11}. Ce processus est important pour la production de diverses molécules bioactives {svg_12}.
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, influencing processes such as cell growth and metabolism .
Analyse Biochimique
Biochemical Properties
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as threonine dehydratase and threonine aldolase, which catalyze its conversion into other metabolites . Threonine dehydratase converts (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid into α-ketobutyrate, while threonine aldolase breaks it down into glycine and acetaldehyde . These interactions are vital for maintaining amino acid balance and supporting metabolic pathways.
Cellular Effects
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid influences various cellular processes. It is essential for protein synthesis, impacting cell growth and repair . Additionally, it plays a role in immune function by aiding in the production of antibodies . This compound also affects cell signaling pathways, particularly those involving serine/threonine kinases, which regulate gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects through several mechanisms. It binds to enzymes such as threonine dehydratase and threonine aldolase, facilitating their catalytic activities . Additionally, it undergoes phosphorylation by threonine kinases, which modulates its function and interactions with other biomolecules . This phosphorylation is crucial for regulating various cellular processes, including gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can change over time. Its stability and degradation depend on environmental conditions such as temperature and pH . Long-term studies have shown that this compound can influence cellular function over extended periods, with potential impacts on cell growth and metabolism . Understanding these temporal effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid vary with different dosages in animal models. At low doses, it supports normal cellular functions and metabolic processes . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential organ damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is involved in several metabolic pathways. It is a precursor for the synthesis of glycine and serine, which are essential for various metabolic processes . Additionally, it participates in the biosynthesis of proteins and other biomolecules, contributing to overall metabolic flux . The interactions with enzymes such as threonine dehydratase and threonine aldolase are critical for these metabolic pathways .
Transport and Distribution
Within cells and tissues, (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake and localization within different cellular compartments . The distribution of this compound is essential for its proper function and interaction with other biomolecules.
Subcellular Localization
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Propriétés
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427760 | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-35-1 | |
| Record name | cis-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes cis-3-hydroxy-L-proline unique compared to other hydroxyprolines?
A1: While trans-4-hydroxy-L-proline is widely known for its role in collagen, cis-3-hydroxy-L-proline is less common. Its cis configuration at the 3-position and involvement in specific enzymatic pathways distinguish it. For instance, it's a substrate for a unique cis-3-hydroxy-L-proline dehydratase, belonging to the enolase superfamily, which catalyzes its conversion to Δ(1)-pyrroline-2-carboxylate. []
Q2: How do bacteria utilize cis-3-hydroxy-L-proline?
A2: Research has shown that certain bacteria, like Labrenzia aggregata IAM 12614 and Azospirillum brasilense NBRC 102289, can utilize cis-3-hydroxy-L-proline as a sole carbon source. [, ] This suggests the presence of specific metabolic pathways for this isomer, involving enzymes like cis-3-hydroxy-L-proline dehydratase.
Q3: Can you elaborate on the enzymatic pathways involving cis-3-hydroxy-L-proline?
A3: Beyond its role as a substrate for dehydratases, cis-3-hydroxy-L-proline is involved in diverse enzymatic reactions. Studies show it can be generated by proline 3-hydroxylases, specifically through regio- and stereospecific hydroxylation of L-proline. [, ] Additionally, researchers have explored the use of microbial 2-oxoglutarate-dependent dioxygenases for the regio- and stereoselective oxygenation of proline derivatives, leading to compounds like cis-3,4-epoxy-L-proline and 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline. []
Q4: Are there specific enzymes dedicated to the degradation of cis-3-hydroxy-L-proline?
A4: Yes, recent research has identified novel cis-3-hydroxy-L-proline dehydratases. These enzymes, categorized into AcnX Types I and IIa, play a crucial role in cis-3-hydroxy-L-proline catabolism. AcnX Type I, encoded by the hypI gene, functions as a monomeric enzyme. [] In contrast, AcnX Type IIa, encoded by separate hypIS and hypIL genes in some bacteria, exhibits a heterodimeric structure. [] Interestingly, some bacteria possess both AcnX Type IIa and putative proline racemase-like genes (hypA1 and hypA2) within their L-hydroxyproline gene clusters, highlighting the complexity of hydroxyproline metabolism. []
Q5: What is the significance of cis-3-hydroxy-L-proline in the synthesis of natural products?
A5: cis-3-hydroxy-L-proline serves as a crucial building block in synthesizing various natural products. One prominent example is the antibiotic teleomycin, where it's a key structural component. [, ] Its presence underscores the importance of understanding its synthesis and incorporation into complex molecules.
Q6: What are the challenges associated with the chemical synthesis of cis-3-hydroxy-L-proline?
A6: Achieving the correct stereochemistry at the 3-position poses a significant challenge in synthesizing cis-3-hydroxy-L-proline. [] Researchers have explored different approaches, including using Sharpless asymmetric epoxidation as a key step to introduce chirality effectively. [] This method allows for the controlled synthesis of the desired cis isomer with high enantiomeric excess.
Q7: Can you provide examples of how cis-3-hydroxy-L-proline is used in synthetic chemistry?
A7: One notable application is in synthesizing the key structural motif of Norgeamide, a natural product exhibiting promising biological activity. [] Researchers have successfully used cis-3-hydroxy-L-proline as a starting material to construct a diketopiperazine intermediate, a crucial step towards the total synthesis of Norgeamide. [] This example highlights the potential of cis-3-hydroxy-L-proline as a versatile building block for complex molecule synthesis.
Q8: How has recombinant DNA technology contributed to research on cis-3-hydroxy-L-proline?
A8: Recombinant DNA technology has enabled the development of efficient biotransformation systems for producing cis-3-hydroxy-L-proline. By cloning and expressing the gene encoding proline 3-hydroxylase from Streptomyces sp. strain TH1 in Escherichia coli, researchers achieved significantly higher hydroxylating activity compared to the native strain. [] This breakthrough allows for the large-scale production of cis-3-hydroxy-L-proline, facilitating its use in various research and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




